molecular formula C20H32N6O12S2 B565465 L-alpha-Glutamyl-L-cysteinylglycine Glutathione CAS No. 119290-90-3

L-alpha-Glutamyl-L-cysteinylglycine Glutathione

Cat. No.: B565465
CAS No.: 119290-90-3
M. Wt: 612.626
InChI Key: JRBLIKMXDVZVGD-BJDJZHNGSA-N
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Mechanism of Action

Target of Action

Glutathione, also known as L-alpha-Glutamyl-L-cysteinylglycine, primarily targets enzymes such as glutathione peroxidase and glutathione S-transferase . These enzymes play crucial roles in cellular processes, including the reduction of peroxides and the conjugation of drugs to make them more soluble for excretion .

Mode of Action

Glutathione interacts with its targets by acting as a cofactor and a hydrophilic molecule . It participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process . Glutathione acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion .

Pharmacokinetics

Therefore, efforts have been made to develop glutathione derivatives that can easily cross cell membranes and enhance its oral bioavailability .

Result of Action

The action of glutathione results in several molecular and cellular effects. It plays a key role in maintaining cellular redox homeostasis . It is also involved in many physiological disorders related to oxidative stress, such as Parkinson’s disease and diabetes .

Action Environment

The action of glutathione can be influenced by various environmental factors. For instance, its production in humans slows down with age and during the progression of many chronic diseases . Therefore, supplementation with glutathione or its precursors could potentially offer health benefits .

Biochemical Analysis

Biochemical Properties

L-alpha-Glutamyl-L-cysteinylglycine Glutathione plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione . It is a critical enzyme in maintaining cellular redox homeostasis . Gamma-glutamyl transpeptidases (γ-GTs) belong to the N-terminal nucleophile hydrolase superfamily, enzymes that cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine .

Cellular Effects

This compound is involved in several crucial cellular functions, such as redox signaling, detoxification of xenobiotics and/or their metabolites, modulation of cell proliferation, apoptosis, and fibrogenesis . It is also a key determinant of nitric oxide (NO) and cysteine storage and transport, of sulfur assimilation, protection of cells against oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves the cleavage of the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Temporal Effects in Laboratory Settings

It is known that γ-GT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .

Metabolic Pathways

This compound is involved in the gamma-glutamyl cycle . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase .

Transport and Distribution

It is known that γ-GT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .

Subcellular Localization

It is known that γ-GT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-alpha-Glutamyl-L-cysteinylglycine Glutathione is synthesized through a two-step enzymatic process. The first step involves the enzyme gamma-glutamylcysteine synthetase, which catalyzes the formation of gamma-glutamylcysteine from L-glutamic acid and L-cysteine . The second step is catalyzed by glutathione synthetase, which adds glycine to gamma-glutamylcysteine to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to overproduce the enzymes required for the synthesis of this compound, allowing for large-scale production .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O12S2/c21-9(2-4-14(28)29)17(34)26-12(19(36)24-6-16(32)33)8-40-39-7-11(18(35)23-5-15(30)31)25-13(27)3-1-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,35)(H,24,36)(H,25,27)(H,26,34)(H,28,29)(H,30,31)(H,32,33)(H,37,38)/t9-,10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBLIKMXDVZVGD-BJDJZHNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747859
Record name (2S)-2-Amino-5-({(2R)-3-({(2R)-2-{[(2S)-2-amino-4-carboxybutanoyl]amino}-3-[(carboxymethyl)amino]-3-oxopropyl}disulfanyl)-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119290-90-3
Record name (2S)-2-Amino-5-({(2R)-3-({(2R)-2-{[(2S)-2-amino-4-carboxybutanoyl]amino}-3-[(carboxymethyl)amino]-3-oxopropyl}disulfanyl)-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-alpha-Glutamyl-L-cysteinylglycine Glutathione
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L-alpha-Glutamyl-L-cysteinylglycine Glutathione
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L-alpha-Glutamyl-L-cysteinylglycine Glutathione
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L-alpha-Glutamyl-L-cysteinylglycine Glutathione
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L-alpha-Glutamyl-L-cysteinylglycine Glutathione
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L-alpha-Glutamyl-L-cysteinylglycine Glutathione

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